

# 2-(Trifluoromethyl)benzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzenesulfonamide

Cat. No.: B167894

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## Introduction

**2-(Trifluoromethyl)benzenesulfonamide** is a key building block in organic synthesis, valued for the unique properties conferred by the trifluoromethyl group. This powerful electron-withdrawing group enhances the chemical and metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in the design of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Its sulfonamide functional group provides a versatile handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of **2-(trifluoromethyl)benzenesulfonamide**, complete with detailed experimental protocols and data presented for clarity and practical use by professionals in the field.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-(Trifluoromethyl)benzenesulfonamide** is presented in the table below.

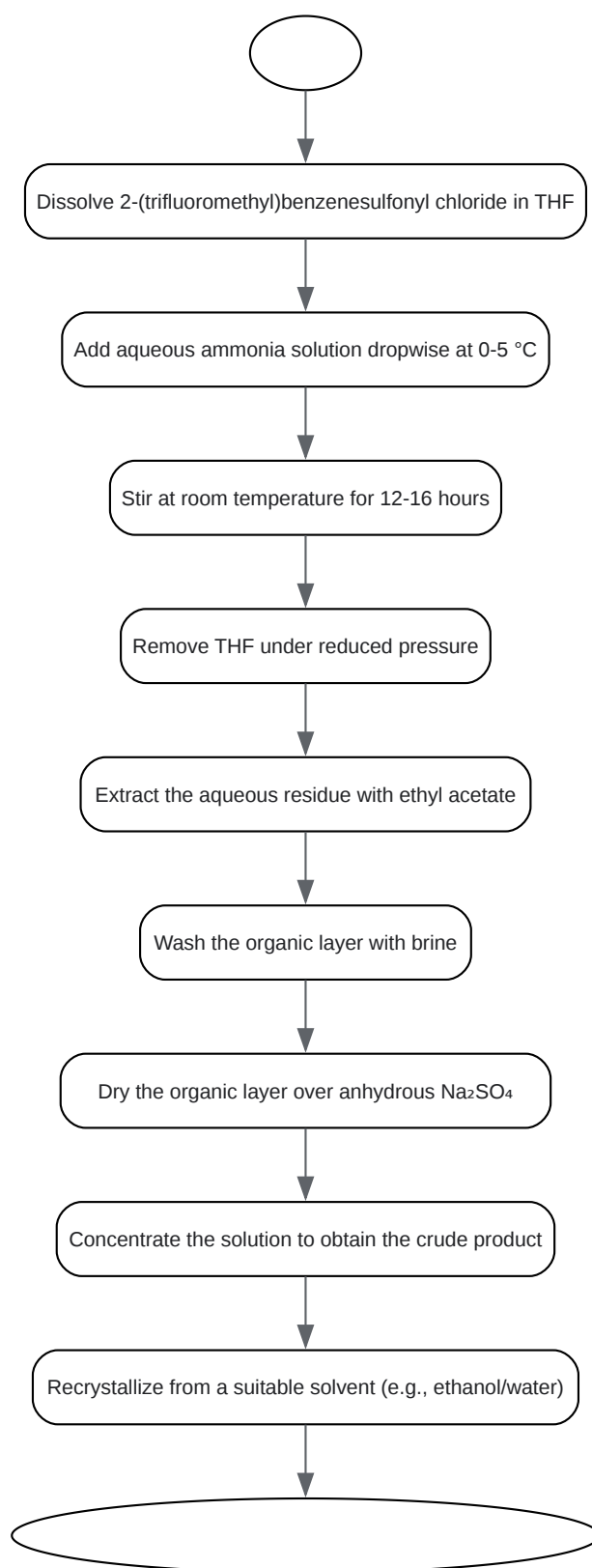
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub> S	PubChem
Molecular Weight	225.19 g/mol	PubChem
Appearance	White to off-white crystalline powder	Vendor Data
Melting Point	180-184 °C	Vendor Data
CAS Number	1869-24-5	PubChem
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 7.86-7.68 (m, 4H), 5.0 (br s, 2H)	[3]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 140.5, 132.0, 130.2, 127.1, 127.0, 126.7 (q, J = 5 Hz), 123.7 (q, J = 272 Hz)	[4]
<sup>19</sup> F NMR (CDCl <sub>3</sub> , 376 MHz)	δ -58.25 (s, 3F)	[4]

## Synthesis of 2-(Trifluoromethyl)benzenesulfonamide

The most common laboratory synthesis of **2-(trifluoromethyl)benzenesulfonamide** involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with ammonia.

### Experimental Protocol: Synthesis from 2-(Trifluoromethyl)benzenesulfonyl Chloride

Workflow for the Synthesis of **2-(Trifluoromethyl)benzenesulfonamide**



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Caption: General workflow for the synthesis of **2-(Trifluoromethyl)benzenesulfonamide**.

## Materials:

- 2-(Trifluoromethyl)benzenesulfonyl chloride
- Aqueous ammonia (28-30%)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate
- Ethanol

## Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous THF.
- Cool the solution to 0-5 °C in an ice bath.
- Add aqueous ammonia (2.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the THF under reduced pressure.
- Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure **2-(trifluoromethyl)benzenesulfonamide**.

Expected Yield: 85-95%.

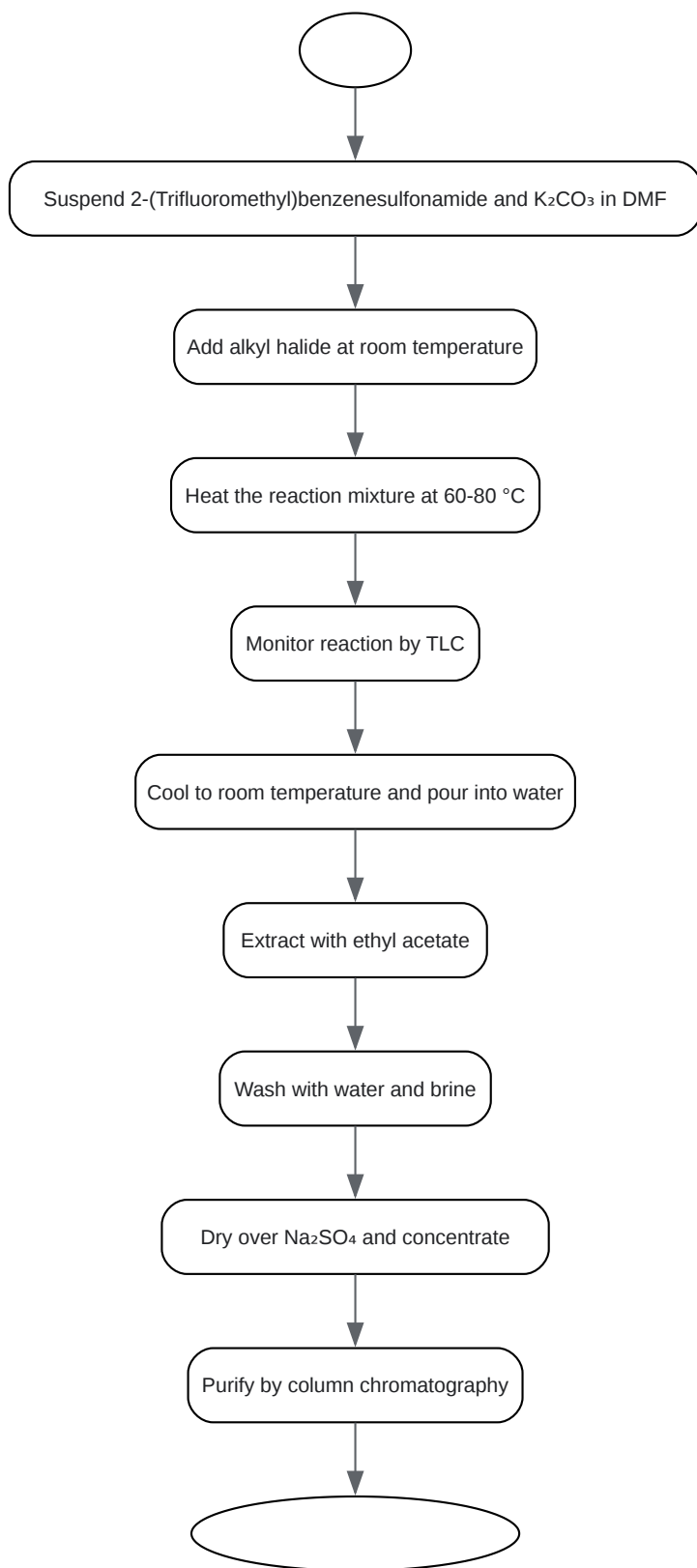
## Applications in Organic Synthesis

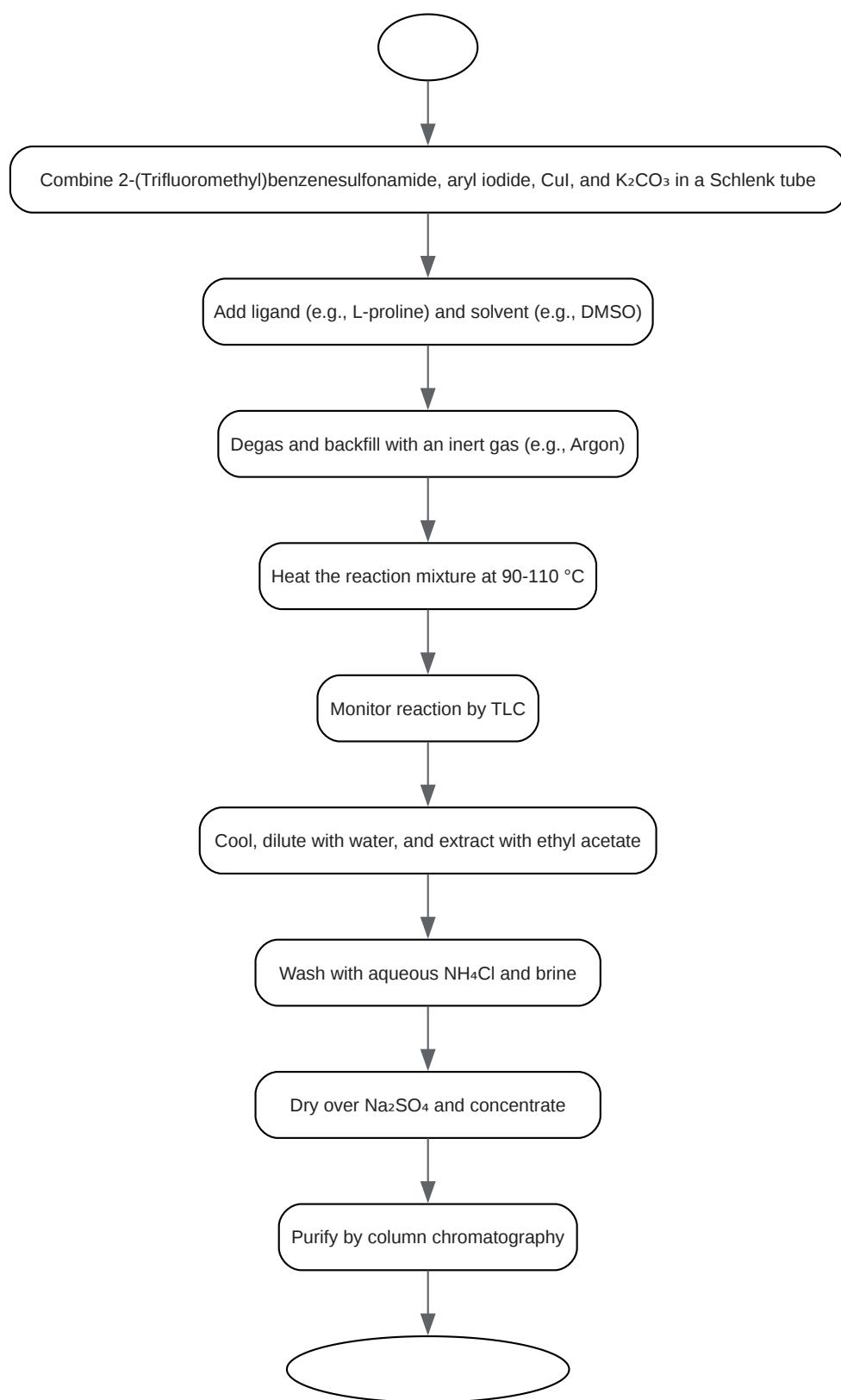
The sulfonamide moiety of **2-(trifluoromethyl)benzenesulfonamide** can be readily functionalized through various reactions, including N-alkylation and N-arylation, making it a versatile precursor for a wide range of derivatives.

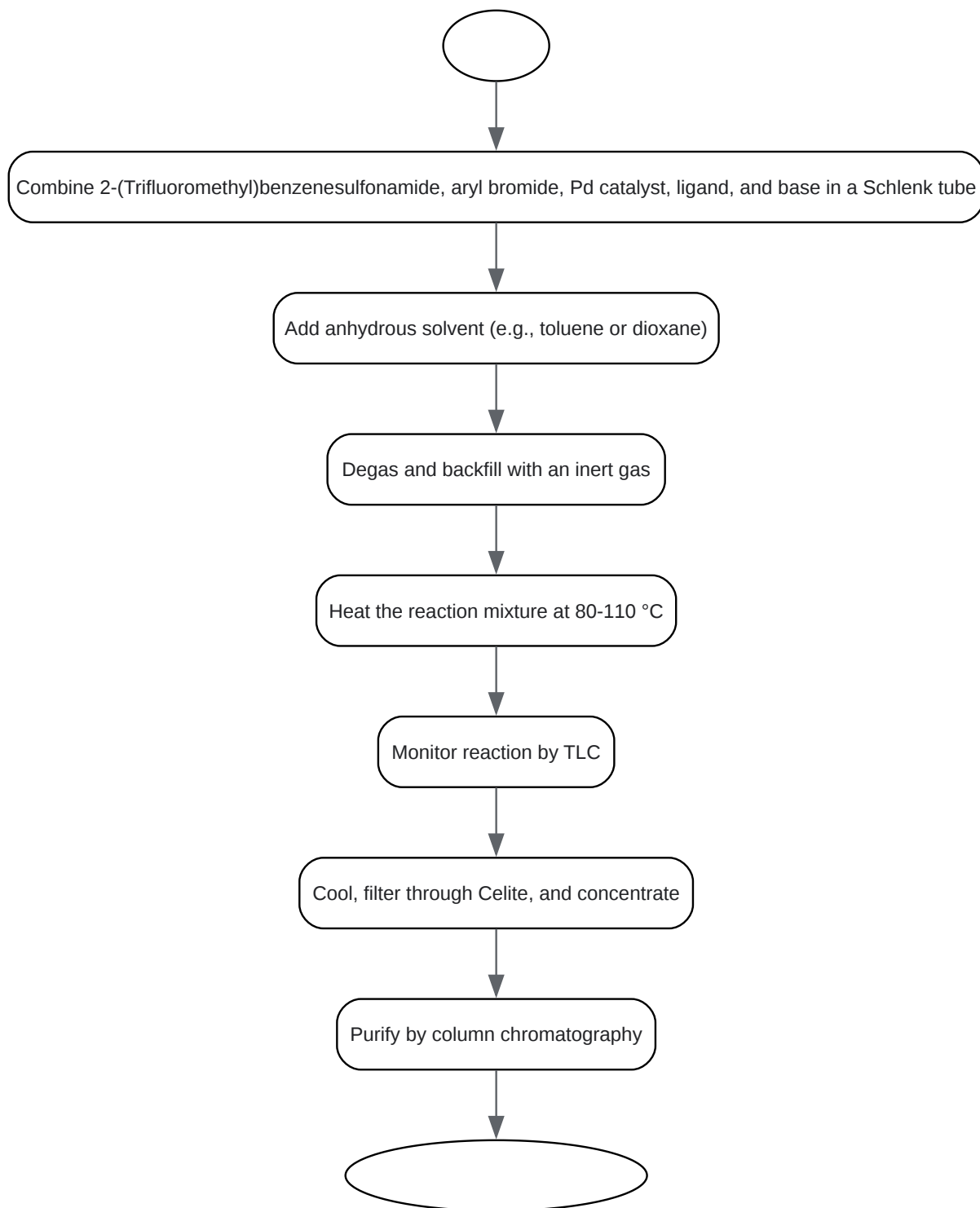
### N-Alkylation

The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents under basic conditions.

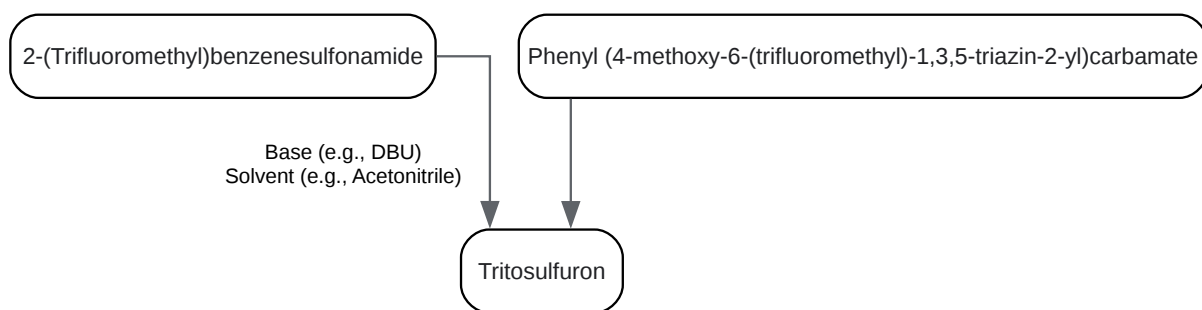
Workflow for N-Alkylation

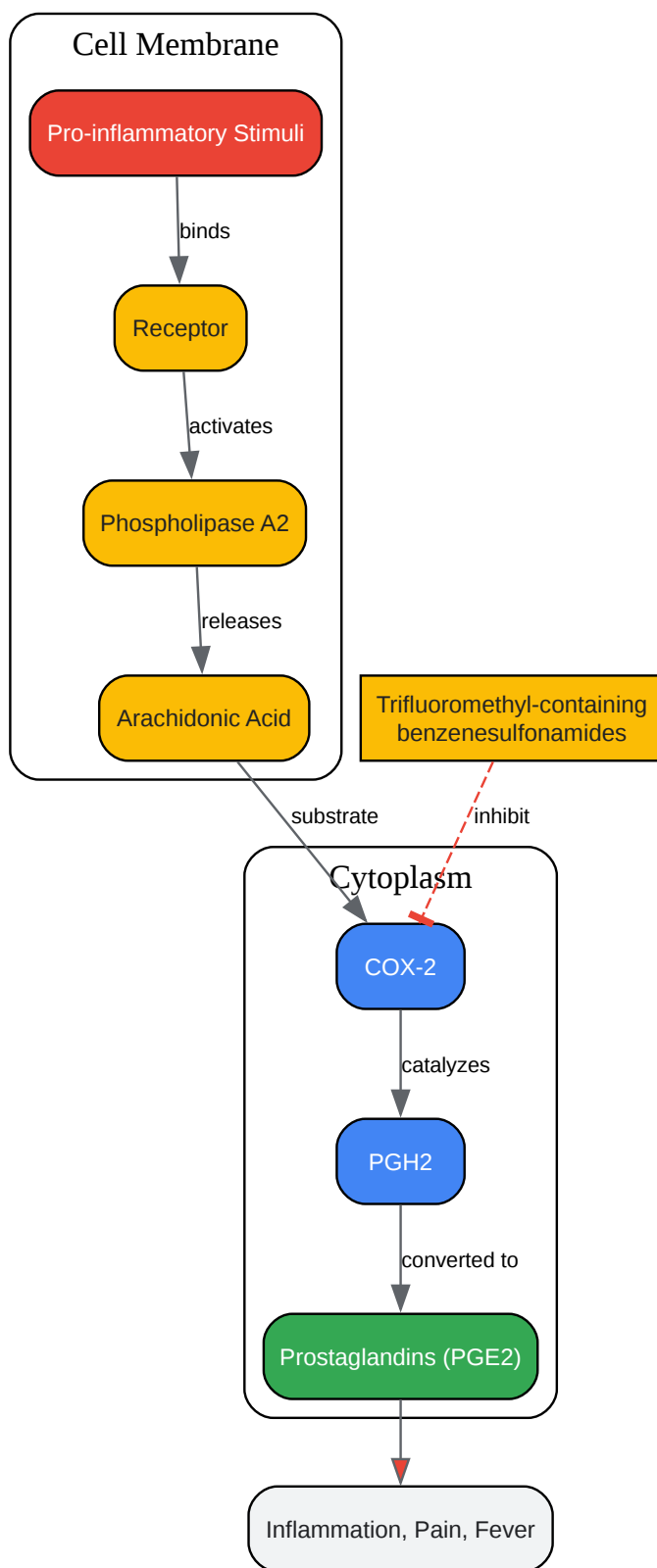


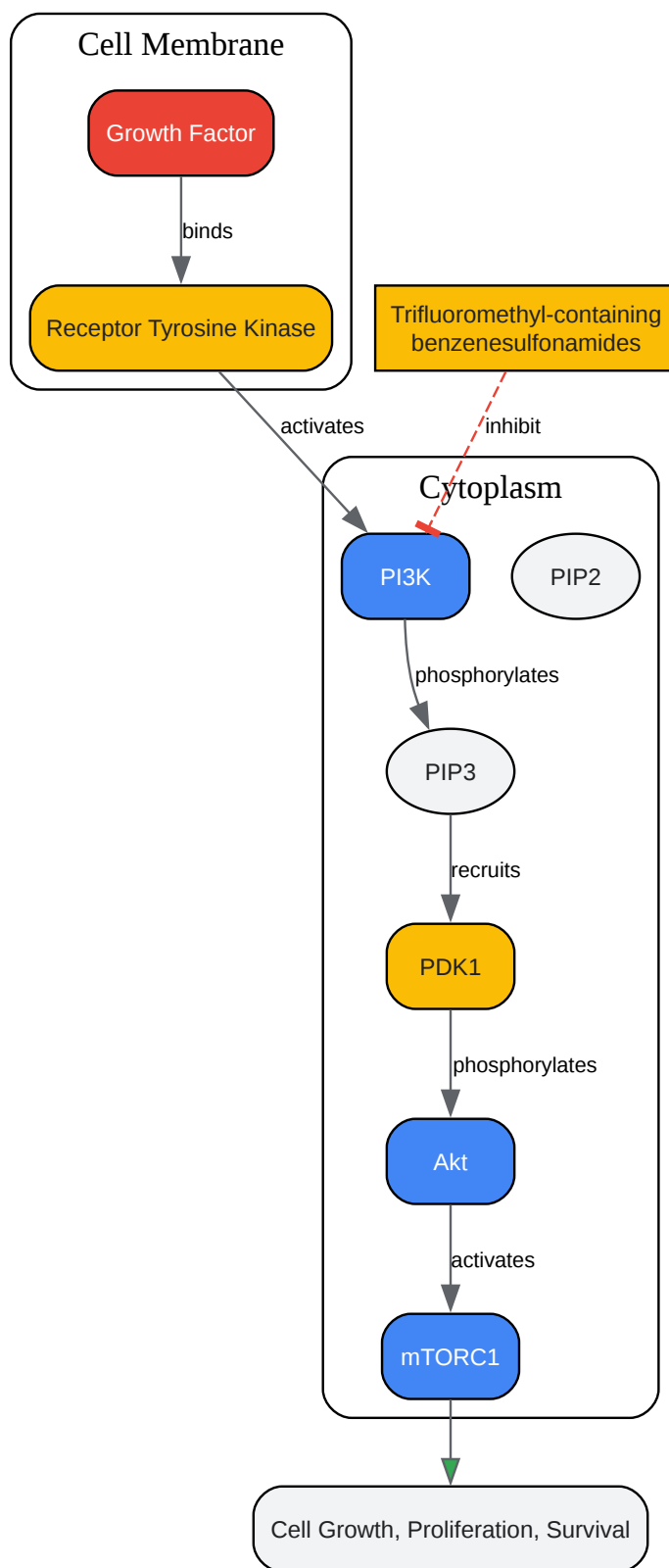












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